molecular formula C28H34N4O8 B11092357 3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)

3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)

Cat. No.: B11092357
M. Wt: 554.6 g/mol
InChI Key: DMWTVOZXRFPKEG-UHFFFAOYSA-N
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Description

3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) is a complex organic compound characterized by its biphenyl core linked through ether bonds to hydroxypropane and imidazolidine-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Etherification: The biphenyl core is then subjected to etherification with 2-hydroxypropane derivatives under basic conditions to form the biphenyl-oxy-hydroxypropane intermediate.

    Imidazolidine-Dione Formation: The final step involves the reaction of the intermediate with 5,5-dimethylimidazolidine-2,4-dione under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropane moieties, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the imidazolidine-dione groups, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are typical reagents.

Major Products

    Oxidation: Carbonyl derivatives such as ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine

Pharmaceutical research explores the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the production of advanced polymers and materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the hydroxypropane and imidazolidine-dione groups can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[4,4’-Biphenyldiylbis(oxy)]dianiline
  • 3,3’-[Biphenyl-4,4’-diylbis(-oxy)]diphthalic acid
  • 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl

Uniqueness

Compared to these similar compounds, 3,3’-{Biphenyl-4,4’-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) stands out due to its unique combination of functional groups. The presence of both hydroxypropane and imidazolidine-dione groups provides a versatile platform for chemical modifications and interactions, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C28H34N4O8

Molecular Weight

554.6 g/mol

IUPAC Name

3-[3-[4-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenyl]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C28H34N4O8/c1-27(2)23(35)31(25(37)29-27)13-19(33)15-39-21-9-5-17(6-10-21)18-7-11-22(12-8-18)40-16-20(34)14-32-24(36)28(3,4)30-26(32)38/h5-12,19-20,33-34H,13-16H2,1-4H3,(H,29,37)(H,30,38)

InChI Key

DMWTVOZXRFPKEG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC(CN4C(=O)C(NC4=O)(C)C)O)O)C

Origin of Product

United States

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